Cas no 1227516-63-3 ((3-Chloro-5-methoxypyridin-2-yl)methanol)

(3-Chloro-5-methoxypyridin-2-yl)methanol structure
1227516-63-3 structure
商品名:(3-Chloro-5-methoxypyridin-2-yl)methanol
CAS番号:1227516-63-3
MF:C7H8ClNO2
メガワット:173.596920967102
CID:4769499
PubChem ID:118346546

(3-Chloro-5-methoxypyridin-2-yl)methanol 化学的及び物理的性質

名前と識別子

    • (3-chloro-5-methoxypyridin-2-yl)methanol
    • 3-Chloro-5-methoxypyridine-2-methanol
    • 1227516-63-3
    • SCHEMBL17052949
    • E75404
    • (3-Chloro-5-methoxypyridin-2-yl)methanol
    • インチ: 1S/C7H8ClNO2/c1-11-5-2-6(8)7(4-10)9-3-5/h2-3,10H,4H2,1H3
    • InChIKey: RPYMBVSXFQQWJH-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC(=CN=C1CO)OC

計算された属性

  • せいみつぶんしりょう: 173.0243562g/mol
  • どういたいしつりょう: 173.0243562g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 123
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.4
  • 疎水性パラメータ計算基準値(XlogP): 0.6

(3-Chloro-5-methoxypyridin-2-yl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1247494-1g
(3-Chloro-5-methoxypyridin-2-yl)methanol
1227516-63-3 97%
1g
$1140 2024-06-05
1PlusChem
1P01KL17-250mg
(3-Chloro-5-methoxypyridin-2-yl)methanol
1227516-63-3 97%
250mg
$453.00 2023-12-25
1PlusChem
1P01KL17-1g
(3-Chloro-5-methoxypyridin-2-yl)methanol
1227516-63-3 97%
1g
$1219.00 2023-12-25
1PlusChem
1P01KL17-100mg
(3-Chloro-5-methoxypyridin-2-yl)methanol
1227516-63-3 98%
100mg
$188.00 2023-12-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1597856-100mg
(3-Chloro-5-methoxypyridin-2-yl)methanol
1227516-63-3 98%
100mg
¥1407.00 2024-08-09
eNovation Chemicals LLC
Y1247494-250mg
(3-Chloro-5-methoxypyridin-2-yl)methanol
1227516-63-3 97%
250mg
$415 2025-03-01
eNovation Chemicals LLC
Y1247494-50mg
(3-Chloro-5-methoxypyridin-2-yl)methanol
1227516-63-3 97%
50mg
$175 2025-03-01
Chemenu
CM467267-100mg
(3-Chloro-5-methoxypyridin-2-yl)methanol
1227516-63-3 95%+
100mg
$629 2022-06-13
eNovation Chemicals LLC
Y1247494-100mg
(3-Chloro-5-methoxypyridin-2-yl)methanol
1227516-63-3 97%
100mg
$185 2024-06-05
eNovation Chemicals LLC
Y1247494-50mg
(3-Chloro-5-methoxypyridin-2-yl)methanol
1227516-63-3 97%
50mg
$185 2024-06-05

(3-Chloro-5-methoxypyridin-2-yl)methanol 関連文献

(3-Chloro-5-methoxypyridin-2-yl)methanolに関する追加情報

Introduction to (3-Chloro-5-methoxypyridin-2-yl)methanol (CAS No: 1227516-63-3)

(3-Chloro-5-methoxypyridin-2-yl)methanol, with the CAS number 1227516-63-3, is a significant compound in the field of pharmaceutical and agrochemical research. This heterocyclic alcohol features a pyridine core substituted with a chloro group at the 3-position and a methoxy group at the 5-position, making it a versatile intermediate for synthesizing various biologically active molecules.

The structural attributes of (3-Chloro-5-methoxypyridin-2-yl)methanol contribute to its utility in medicinal chemistry. The presence of both electron-withdrawing and electron-donating groups enhances its reactivity, allowing for diverse functionalization strategies. These properties make it a valuable building block in the development of novel therapeutic agents.

In recent years, there has been growing interest in pyridine derivatives due to their broad spectrum of biological activities. Research has highlighted the potential of such compounds in treating various diseases, including cancer, inflammation, and infectious disorders. The chloro and methoxy substituents in (3-Chloro-5-methoxypyridin-2-yl)methanol play crucial roles in modulating the compound's pharmacokinetic and pharmacodynamic properties.

One of the most compelling aspects of (3-Chloro-5-methoxypyridin-2-yl)methanol is its role as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By targeting specific kinases, small molecule inhibitors can modulate these pathways, leading to therapeutic effects. The pyridine scaffold in (3-Chloro-5-methoxypyridin-2-yl)methanol provides a suitable platform for designing such inhibitors.

Recent studies have demonstrated the efficacy of pyridine-based kinase inhibitors in preclinical models. For instance, derivatives of (3-Chloro-5-methoxypyridin-2-yl)methanol have shown promising results in inhibiting tyrosine kinases, which are overexpressed in many cancer cells. These findings underscore the importance of this compound as a lead molecule for further drug development.

The methoxy group in (3-Chloro-5-methoxypyridin-2-yl)methanol also contributes to its versatility. Methoxy-substituted pyridines are known to exhibit enhanced solubility and bioavailability, which are critical factors for drug efficacy. Additionally, the chloro group can be further functionalized through various chemical reactions, such as nucleophilic substitution or metal-catalyzed coupling reactions, to generate more complex structures.

In agrochemical applications, (3-Chloro-5-methoxypyridin-2-yl)methanol serves as an intermediate in the synthesis of herbicides and pesticides. The pyridine core is a common feature in many agrochemicals due to its ability to interact with biological targets effectively. By incorporating different substituents, researchers can fine-tune the properties of these compounds to achieve desired effects on plants and pests.

The synthesis of (3-Chloro-5-methoxypyridin-2-yl)methanol typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include nucleophilic aromatic substitution on halogenated pyridines followed by methylation or demethylation steps to introduce the methoxy group. Advances in synthetic methodologies have made it possible to produce this compound with high yield and purity, facilitating its use in research and industrial applications.

The chemical reactivity of (3-Chloro-5-methoxypyridin-2-yl)methanol allows for further derivatization into more complex molecules. For example, it can be converted into esters or amides by reacting with carboxylic acids or acid chlorides. These derivatives can then be used as intermediates in the synthesis of peptides or other biologically active compounds.

In conclusion, (3-Chloro-5-methoxypyridin-2-yl)methanol (CAS No: 1227516-63) is a multifaceted compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules, particularly kinase inhibitors. Ongoing research continues to uncover new applications and synthetic strategies for this compound, reinforcing its importance in modern chemistry.

おすすめ記事

推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD